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molecular formula C9H10ClNO3 B8379135 Ethyl 2-amino-5-chloro-3-hydroxybenzoate

Ethyl 2-amino-5-chloro-3-hydroxybenzoate

Cat. No. B8379135
M. Wt: 215.63 g/mol
InChI Key: VAMBURGWOHFXGE-UHFFFAOYSA-N
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Patent
USRE043481E1

Procedure details

Ethyl 2-amino-5-chloro-3-hydroxybenzoate (3.23 g) was dissolved in 160 ml of a 3N aqueous solution of hydrochloric acid and stirred at 85° C. for 3 hours and at 80° C. for 5 days. The reaction solution was cooled to room temperature, insoluble matters were filtered off, 320 ml of a 1N aqueous solution of sodium hydroxide was added to the filtrate and the mixture was stirred at room temperature for 1 hour. The resulting precipitate was filtered, washed with pure water and dried in vacuo to give 1.55 g of 2-amino-5-chloro-3-hydroxybenzoic acid.
Quantity
3.23 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12]([OH:13])=[CH:11][C:10]([Cl:14])=[CH:9][C:3]=1[C:4]([O:6]CC)=[O:5]>Cl>[NH2:1][C:2]1[C:12]([OH:13])=[CH:11][C:10]([Cl:14])=[CH:9][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
3.23 g
Type
reactant
Smiles
NC1=C(C(=O)OCC)C=C(C=C1O)Cl
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 85° C. for 3 hours and at 80° C. for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
insoluble matters were filtered off
ADDITION
Type
ADDITION
Details
320 ml of a 1N aqueous solution of sodium hydroxide was added to the filtrate
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with pure water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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